molecular formula C5H9N5O B019978 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide CAS No. 106535-39-1

1-ethyl-1H-1,2,4-triazole-5-carbohydrazide

Cat. No.: B019978
CAS No.: 106535-39-1
M. Wt: 155.16 g/mol
InChI Key: ACRPAIKKAHKSTQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an ethyl group and a carbohydrazide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide moiety, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-1,2,4-triazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-10-4(5(11)9-6)7-3-8-10/h3H,2,6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRPAIKKAHKSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544043
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106535-39-1
Record name 1-Ethyl-1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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